N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
Description
Historical Development of Pyrimidinone Structures in Medicinal Chemistry
Pyrimidinone scaffolds have been integral to medicinal chemistry since the mid-20th century, serving as privileged structures in drug design due to their hydrogen-bonding capacity and metabolic stability. Early breakthroughs include milrinone , a pyridinone-derived cardiotonic agent developed in the 1980s, which demonstrated the scaffold’s ability to modulate cyclic nucleotide phosphodiesterase activity. The 2000s saw further diversification, with pirfenidone , a pyridinone antifibrotic agent, gaining FDA approval for idiopathic pulmonary fibrosis in 2014. These successes underscored pyrimidinones’ versatility in targeting enzymes and receptors through their dual hydrogen bond donor-acceptor properties.
A pivotal advancement came with the discovery that unsubstituted pyrimidinones could mimic peptide bonds, enabling interactions with kinase hinge regions. For example, tazemetostat , an EZH2 inhibitor approved in 2020, leverages a pyrimidinone core to bind the catalytic domain of histone methyltransferases. Structural analyses reveal that substitutions at positions 2, 4, and 6 of the pyrimidinone ring critically influence target affinity and selectivity, as seen in kinase inhibitors targeting MET or Bruton’s tyrosine kinase.
Table 1: Milestone Pyrimidinone-Based Therapeutics
| Compound | Year Approved | Therapeutic Area | Key Target |
|---|---|---|---|
| Milrinone | 1987 | Cardiovascular | PDE3 |
| Pirfenidone | 2014 | Pulmonary fibrosis | TGF-β pathway |
| Tazemetostat | 2020 | Oncology | EZH2 |
Evolution of Sulfonylpyrimidines as Pharmacological Entities
The incorporation of sulfonyl groups into pyrimidine frameworks emerged as a strategy to enhance solubility and target engagement. Sulfonylpyrimidines gained prominence in antiviral research, particularly against influenza PA endonuclease, where the sulfonyl moiety coordinates divalent metal ions in the enzyme’s active site. For instance, N-methylpyridinone sulfonamides exhibited nanomolar inhibition of viral replication by chelating Mn²⁺ ions critical for endonuclease activity.
In oncology, sulfonyl groups improved pharmacokinetic profiles by increasing plasma stability. A 2016 study demonstrated that sulfonyl-substituted pyrimidinones targeting isocitrate dehydrogenase 1 (IDH1) mutants achieved 50-fold selectivity over wild-type isoforms, attributed to hydrogen bonding with Arg132 residues. The sulfonyl group’s electron-withdrawing nature also facilitates π-stacking interactions in hydrophobic binding pockets, as observed in kinase inhibitors.
Significance of Acetamide Linkages in Bioactive Molecules
Acetamide spacers serve as modular linkers, optimizing molecular geometry and bioavailability. In N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide , the acetamide bridges the 3-bromophenyl group and the sulfonylpyrimidinone core, enabling conformational flexibility while maintaining planarity for target binding. This design mirrors successful anticoagulants like dabigatran , where acetamide linkages enhance oral absorption by balancing lipophilicity and aqueous solubility.
Structure-activity relationship (SAR) studies highlight that alkylation or arylation of the acetamide nitrogen modulates potency. For example, replacing the bromophenyl group with a naphthyl moiety in analogous compounds increased hydrophobic interactions with kinase ATP pockets by 40% in biochemical assays.
Table 2: Acetamide-Containing Drugs and Their Targets
| Drug | Therapeutic Area | Target | Effect of Acetamide Linker |
|---|---|---|---|
| Dabigatran | Anticoagulant | Thrombin | Enhances oral bioavailability |
| Celecoxib | Anti-inflammatory | COX-2 | Stabilizes sulfonamide orientation |
Positioning within Current Pharmaceutical Research Landscape
This compound epitomizes modern fragment-based drug design, combining three pharmacophoric elements:
- Sulfonylpyrimidinone core : For metal ion chelation and kinase inhibition.
- 3-Bromophenyl group : Provides halogen bonding potential with aromatic residues.
- Acetamide linker : Balances rigidity and flexibility for membrane permeability.
Current research prioritizes such hybrid structures to address multidrug resistance in oncology and infectious diseases. The compound’s sulfonyl group aligns with trends in targeting allosteric enzyme pockets, as seen in recent IDH1 and HIV integrase inhibitors. Additionally, its dihydropyrimidinone moiety mirrors scaffolds under investigation for neurodegenerative diseases, where hydrogen-bonding motifs mitigate protein aggregation.
Table 3: Emerging Therapeutic Applications of Sulfonylpyrimidine Acetamides
| Application | Target | Mechanism |
|---|---|---|
| Oncology | IDH1 R132H mutant | Competitive inhibition of 2-HG production |
| Virology | Influenza PA endonuclease | Metal ion chelation |
| Neurodegeneration | Tau protein | Inhibition of fibril formation |
Properties
CAS No. |
1223817-70-6 |
|---|---|
Molecular Formula |
C19H16BrN3O5S2 |
Molecular Weight |
510.38 |
IUPAC Name |
N-(3-bromophenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H16BrN3O5S2/c1-28-14-5-7-15(8-6-14)30(26,27)16-10-21-19(23-18(16)25)29-11-17(24)22-13-4-2-3-12(20)9-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |
InChI Key |
FWGAGJVGPIVHKI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and implications for drug development.
Chemical Structure and Synthesis
The molecular formula of this compound is C19H16BrN3O5S2, with a molecular weight of 510.4 g/mol. The compound features a bromophenyl moiety, a sulfonyl group, and a dihydropyrimidine structure, which contribute to its unique chemical properties.
Synthesis : The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Techniques such as visible-light-promoted glycosylation methods can enhance yield and purity. The synthetic pathway often includes the formation of the dihydropyrimidine core followed by the introduction of the sulfonyl and acetamide functionalities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity. Specifically, it has demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively .
Anticancer Potential
The anticancer potential of this compound is particularly noteworthy. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving kinase inhibition in cancer signaling pathways . Compounds with similar structural features have shown promising results in various cancer cell lines, indicating a potential for further development in oncology .
Mechanistic Studies
Molecular Docking : Molecular docking studies have been employed to elucidate the interactions of this compound with biological targets. These studies provide insights into binding affinities and the specific amino acid interactions that may be involved in its pharmacological effects .
Comparative Analysis
To understand the unique properties of this compound compared to related compounds, the following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-bromophenyl)-2-{5-[4-methoxyphenyl)sulfonyl]-6... | Similar dihydropyrimidine core | Different halogen substitution |
| N-(3-bromophenyl)-2-{5-[2,4-dimethylphenyl)sulfonyl]-6... | Dihydropyrimidine with dimethyl substitutions | Altered biological activity |
| N-(3-bromophenyl)-2-{5-[3,4-dimethoxyphenyl)sulfonyl]-6... | Similar sulfonamide structure | Variation in methoxy groups |
Case Studies
Several case studies highlight the efficacy of compounds with similar structures:
- Anticancer Activity : In vitro studies on derivatives showed significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established drugs .
- Antibacterial Screening : A series of sulfonamide derivatives were tested against multiple bacterial strains, revealing promising antibacterial profiles .
Scientific Research Applications
N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide exhibits a range of biological activities that make it a candidate for further research:
Antimicrobial Properties
Studies have indicated that compounds with similar structures display significant antimicrobial activity against various pathogens. The presence of the sulfonamide group often enhances this property due to its ability to inhibit bacterial enzyme systems.
Antiviral Activity
Research has shown that derivatives of this compound may have antiviral properties, potentially inhibiting viral replication pathways. This suggests its application in developing treatments for viral infections.
Anticancer Potential
The structural features of this compound may allow it to interact with cancer cell pathways, leading to apoptosis or inhibition of tumor growth. Studies focusing on similar compounds have reported promising results in cancer cell lines.
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
- Antimicrobial Screening : A study evaluated a series of pyrimidine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications led to enhanced potency compared to standard antibiotics .
- Antiviral Research : In vitro assays demonstrated that certain derivatives exhibited significant inhibition of herpes simplex virus replication, suggesting potential for development as antiviral agents .
- Cancer Cell Line Studies : Research involving human cancer cell lines showed that compounds with similar scaffolds induced cell cycle arrest and apoptosis, highlighting their potential as anticancer drugs .
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
- N-(3-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide (): Replaces the 4-methoxyphenylsulfonyl group with a 3-chloro-4-methoxybenzenesulfonyl substituent. The chlorine atom at position 3 increases lipophilicity and may enhance membrane permeability compared to the target compound.
Pyrimidinone Core Modifications
- N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ():
- Features a morpholinyl group at position 2 of the pyrimidine ring, introducing a basic nitrogen that could improve aqueous solubility.
- The trimethylbenzenesulfonamide group replaces the acetamide chain, reducing hydrogen-bonding capacity but increasing steric bulk.
Acetamide Chain Alterations
- 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide (): Substitutes the acetamide with a propanamide chain, extending the linker length and altering steric interactions. The 4-hydroxy group on the pyrimidinone core replaces the sulfonyl moiety, reducing electron-withdrawing effects but enabling hydrogen bonding.
Sulfur-Containing Groups
- The absence of a bromophenyl group simplifies the structure but may reduce target affinity.
Structural and Functional Implications
Table 1: Key Structural Differences and Hypothesized Effects
Electronic Effects
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as the bromophenyl sulfonamide and dihydropyrimidinone derivatives. Key steps include:
Sulfonylation : Reacting 4-methoxyphenyl sulfonyl chloride with a dihydropyrimidine precursor under basic conditions (e.g., NaH in THF) .
Thioether Formation : Coupling the sulfonylated intermediate with a bromophenyl acetamide via nucleophilic substitution, using a thiophilic catalyst (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Optimization Tips :
- Control reaction temperature (60–80°C for sulfonylation) to minimize side products.
- Use anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl and acetamide groups). For example, the sulfonyl group resonates at δ 7.5–8.0 ppm (aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities .
Basic: What are the solubility and stability profiles under laboratory conditions?
Methodological Answer:
| Property | Value | Method |
|---|---|---|
| Solubility | Soluble in DMSO, DMF; insoluble in water | Shake-flask method |
| Thermal Stability | Stable up to 150°C (TGA) | Thermogravimetric analysis (heating rate: 10°C/min) |
| Storage Recommendations : |
- Store at -20°C under desiccation to prevent hydrolysis of the sulfonyl group .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts)?
Methodological Answer:
Dynamic molecular behavior (e.g., tautomerism in dihydropyrimidinone) may cause variable NMR shifts. Strategies include:
- Variable Temperature NMR : Conduct experiments at 25°C and -40°C to identify slow-exchange protons .
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximities .
Advanced: What methodologies elucidate the compound's mechanism of action against biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., kinases) based on crystal structures (PDB ID: 4ID) .
In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrate assays (e.g., ATPase activity) .
- Cellular Uptake : Fluorescence microscopy with a fluorescently tagged derivative .
SAR Studies : Compare activity of analogs with varied substituents (e.g., 4-methoxy vs. 4-chloro phenylsulfonyl) .
Advanced: How do structural modifications influence bioactivity?
Methodological Answer:
Key Modifications and Effects :
| Substituent Change | Observed Bioactivity Shift | Method of Analysis |
|---|---|---|
| 4-Methoxy → 4-Chloro (sulfonyl) | Increased enzyme inhibition (IC₅₀ ↓30%) | Kinase inhibition assay |
| Bromophenyl → Fluorophenyl (acetamide) | Enhanced cellular permeability (Papp ↑2-fold) | Caco-2 monolayer assay |
| Guidelines : |
- Use parallel synthesis to generate derivatives.
- Validate trends with MD simulations (e.g., GROMACS) to assess binding affinity changes .
Advanced: What crystallographic techniques determine molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Grow crystals via vapor diffusion (solvent: DMSO/EtOH).
- Resolve structure with Mo-Kα radiation (λ = 0.71073 Å) .
- Hydrogen Bond Analysis : Identify intramolecular N–H⋯N bonds stabilizing folded conformations (e.g., bond length ~2.8 Å) .
Example Data :
| Parameter | Value (Compound II ) |
|---|---|
| Space Group | P21/c |
| a, b, c (Å) | 18.220, 8.118, 19.628 |
| β (°) | 108.761 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
